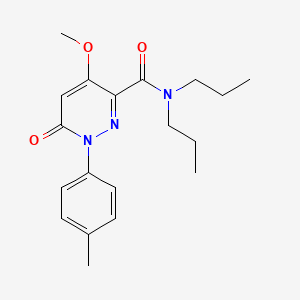

4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-5-11-21(12-6-2)19(24)18-16(25-4)13-17(23)22(20-18)15-9-7-14(3)8-10-15/h7-10,13H,5-6,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAKKIVVKMOWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyridazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Comparison

The target compound shares a pyridazine core with several analogs but differs in substituent patterns. Key structural variations include:

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Lipophilicity : The N,N-dipropyl groups in the target compound likely increase logP compared to phenyl or bromophenyl analogs, suggesting improved membrane permeability but reduced aqueous solubility .

- Molecular Weight : The target compound (344.43 g/mol) is lighter than BF37386 (378.42 g/mol) and BG14384 (414.25 g/mol) due to the absence of heavy atoms or bulky substituents.

Implications of Substituent Variations

- N,N-Dipropyl vs. N-Aryl : Dipropyl groups may enhance metabolic stability compared to aryl groups, which are prone to oxidative degradation. However, this remains speculative without pharmacokinetic data.

- Electron-Donating vs. Electron-Withdrawing Groups: BF37386’s dimethylamino group (electron-donating) could influence binding affinity in enzyme inhibition, while BG14384’s bromine (electron-withdrawing) might alter reactivity in cross-coupling reactions .

Biological Activity

4-Methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide, also known by its CAS number 921517-58-0, is an organic compound with a complex structure that includes a pyridazine ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Pyridazine Ring : This is achieved through the reaction of hydrazine derivatives with diketones.

- Functional Group Modifications : Alkylation and acylation reactions introduce methoxy, phenyl, and dipropyl groups.

- Final Assembly : Coupling of intermediate compounds to yield the final product often requires specific catalysts to ensure high yield and purity.

Neuroprotective Effects

The neurotoxicity profile of compounds similar to this pyridazine derivative has been studied extensively. For example, certain analogs were found to be substrates for monoamine oxidase B (MAO-B), which is implicated in neurotoxic processes. Compounds that interact with MAO-B can lead to dopaminergic neurotoxicity, suggesting that understanding the interaction of this compound with MAO-B could yield insights into its neuroprotective potential .

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity and lead to various biological effects. However, detailed studies are required to elucidate the exact pathways involved in its action.

Research Findings

Case Studies

While specific case studies on this compound are scarce, related compounds have been evaluated for their biological activities:

- Antimicrobial Evaluation : Similar derivatives have shown significant antimicrobial effects against various pathogens.

- Neuroprotective Studies : Research indicates that certain analogs may protect against neurotoxicity by inhibiting MAO-B activity.

Q & A

Basic: What are the optimal synthetic routes for 4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions starting with substituted pyridazine or dihydropyridazine precursors. Key steps include:

- Condensation reactions between carboxamide derivatives and substituted phenyl groups under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure regioselectivity .

- Methoxy group introduction via nucleophilic substitution or ester hydrolysis, optimized by using catalysts like K₂CO₃ in DMF .

- N,N-Dipropylation of the carboxamide moiety using propyl halides in the presence of a base (e.g., NaH) under anhydrous conditions .

Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound with >95% purity .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural validation employs:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons from the 4-methylphenyl group at δ 7.2–7.4 ppm) .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₀H₂₆N₄O₄ requires [M+H]⁺ = 410.1945) .

- X-ray crystallography (if crystals are obtainable) to resolve the dihydropyridazine ring conformation and hydrogen-bonding patterns .

Advanced: How can computational methods improve the synthesis efficiency of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path searches can:

- Predict reaction barriers for key steps (e.g., carboxamide alkylation) to optimize temperature and solvent selection .

- Identify transition states for regioselective methoxy group attachment, reducing by-product formation .

- Screen catalyst efficacy using molecular docking simulations to enhance N,N-dipropylation yields .

Experimental parameters derived from computational models are validated iteratively, creating a feedback loop to refine synthetic protocols .

Advanced: What strategies address contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from:

- Substituent variability : Minor structural differences (e.g., methyl vs. fluorophenyl groups) alter receptor binding. Use comparative molecular field analysis (CoMFA) to map substituent effects on bioactivity .

- Purity discrepancies : Impurities ≥5% can skew assay results. Implement HPLC-UV/ELSD with orthogonal methods (e.g., capillary electrophoresis) for batch consistency .

- Assay conditions : pH-dependent solubility (logP ~2.5) may affect in vitro activity. Standardize buffer systems (e.g., PBS at pH 7.4) and pre-solubilize compounds in DMSO (<0.1% v/v) .

Advanced: How can regioselectivity challenges in dihydropyridazine functionalization be mitigated?

Methodological Answer:

Regioselectivity is controlled via:

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to prioritize functionalization at the 3-position .

- Protecting group strategies : Temporarily block reactive sites (e.g., carbonyl groups) with tert-butyldimethylsilyl (TBS) during propylation .

- Microwave-assisted synthesis : Enhance reaction specificity by rapidly achieving high temperatures (100–120°C), reducing side reactions .

Advanced: What methodologies resolve solubility limitations for in vivo studies?

Methodological Answer:

Low aqueous solubility (∼0.1 mg/mL) can be addressed via:

- Salt formation : React with hydrochloric acid to produce a water-soluble hydrochloride salt .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

- Prodrug derivatization : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the carboxamide group for improved permeability .

Basic: What spectroscopic techniques are critical for monitoring reaction progress?

Methodological Answer:

- FT-IR spectroscopy : Track carbonyl stretching (1670–1700 cm⁻¹) to confirm oxo-group retention .

- Thin-layer chromatography (TLC) : Use silica plates with UV visualization to detect intermediates (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- In-situ NMR : Monitor real-time conversion of starting materials in deuterated solvents (e.g., DMSO-d₆) .

Advanced: How do electronic effects of substituents influence the compound’s reactivity?

Methodological Answer:

- Electron-donating groups (e.g., methoxy) increase electron density on the dihydropyridazine ring, accelerating electrophilic substitution at the 4-position .

- N,N-Dipropyl groups reduce carboxamide hydrogen-bonding capacity, altering solubility and interaction with biological targets .

- 4-Methylphenyl substituents enhance steric hindrance, affecting π-π stacking in crystal packing and receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.